Nitroscanato

Descripción general

Descripción

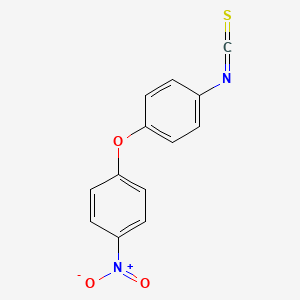

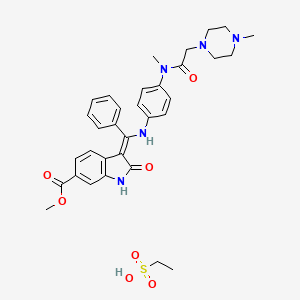

Nitroscanate es un compuesto antihelmíntico de amplio espectro que se utiliza principalmente en medicina veterinaria para tratar parásitos gastrointestinales como los gusanos redondos y las tenias en los perros . Pertenece a la clase química de los isotiocianatos y es conocido por su eficacia contra diversos nematodos y cestodos .

Aplicaciones Científicas De Investigación

Nitroscanate tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de la química del isotiocianato y su reactividad.

Biología: Investigado por sus efectos en organismos parásitos y su posible uso en el control de infecciones parasitarias.

Medicina: Explorado por su posible uso en el tratamiento de infecciones parasitarias en humanos, aunque se utiliza principalmente en medicina veterinaria

Industria: Utilizado en el desarrollo de nuevos medicamentos y formulaciones antihelmínticas.

Mecanismo De Acción

El mecanismo de acción molecular exacto de nitroscanate no está completamente elucidado. Se cree que actúa como un desacoplador de la fosforilación oxidativa en las mitocondrias de los parásitos. Esta interrupción en la producción de ATP deteriora la motilidad y otros procesos vitales de los parásitos, lo que lleva a su muerte eventual .

Análisis Bioquímico

Biochemical Properties

Nitroscanate interacts with various biomolecules within parasites. There is some evidence that Nitroscanate decreases the ATP/ADP ratio, affecting energy-producing pathways within the target parasites . This leads to the death of the parasite .

Cellular Effects

The effects of Nitroscanate on cells are primarily related to its anthelmintic properties. By disrupting energy production within parasitic cells, Nitroscanate causes their death .

Molecular Mechanism

It is believed to disrupt energy production within parasites by decreasing the ATP/ADP ratio .

Temporal Effects in Laboratory Settings

It is known that Nitroscanate is a potent anthelmintic, leading to the death of parasites shortly after administration .

Dosage Effects in Animal Models

It is known that Nitroscanate is administered orally in the morning after overnight fasting with approximately one-fifth of the daily food ration .

Metabolic Pathways

It is known that Nitroscanate disrupts energy production within parasites, suggesting that it may interfere with ATP production or other energy-related metabolic pathways .

Transport and Distribution

Given its effectiveness as an anthelmintic, it is likely that Nitroscanate is able to reach parasitic cells within the host organism .

Subcellular Localization

Given its mode of action, it is likely that Nitroscanate targets energy-producing structures within parasitic cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

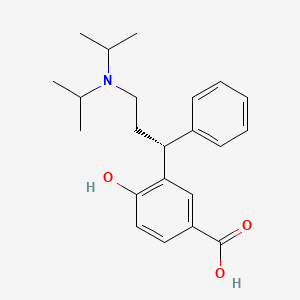

La síntesis de nitroscanate implica la reacción de 4-nitrofenol con 4-isotiocianatofenol. La reacción generalmente ocurre en condiciones controladas para asegurar la formación del producto deseado . El proceso involucra los siguientes pasos:

Nitración: El 4-nitrofenol se nitra para formar 4-nitrofenoxibenceno.

Isotiocianación: El 4-nitrofenoxibenceno luego se hace reaccionar con tiofosgeno para introducir el grupo isotiocianato, lo que resulta en la formación de nitroscanate.

Métodos de producción industrial

La producción industrial de nitroscanate sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucra técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

Nitroscanate se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Nitroscanate puede oxidarse para formar varios productos oxidativos.

Reducción: La reducción de nitroscanate puede llevar a la formación de aminas y otros derivados reducidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de fenilo sustituidos, aminas y tiocianatos .

Comparación Con Compuestos Similares

Nitroscanate se compara con otros compuestos antihelmínticos como:

Amoscanate: Similar en estructura pero tiene mayor hepatotoxicidad, lo que limita su uso.

Amocarzina: Otro antihelmíntico con un mecanismo de acción diferente.

Nitrodan: Comparte similitudes estructurales pero difiere en su espectro de actividad.

Nitroscanate es único debido a su eficacia de amplio espectro y toxicidad relativamente menor en comparación con algunos de sus homólogos .

Propiedades

IUPAC Name |

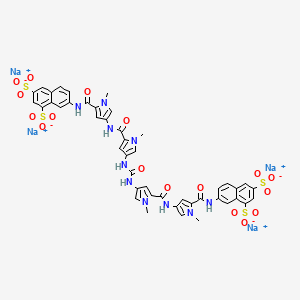

1-isothiocyanato-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGVZLUIWGYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048772 | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-18-6 | |

| Record name | Nitroscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroscanate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Nitroscanate?

A1: While the precise mechanism of action of Nitroscanate remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []

Q2: What is the molecular formula and weight of Nitroscanate?

A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of Nitroscanate.

Q3: Is there any spectroscopic data available for Nitroscanate?

A3: The provided research excerpts do not offer any spectroscopic data for Nitroscanate.

Q4: How stable is Nitroscanate under different storage conditions?

A4: The provided research abstracts do not delve into the specific stability profile of Nitroscanate under various storage conditions.

Q5: What types of parasites is Nitroscanate effective against?

A5: Nitroscanate demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []

Q6: Is there any evidence of parasite resistance to Nitroscanate?

A6: While the provided research doesn't explicitly discuss Nitroscanate resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using Nitroscanate, suggesting it could be a valuable alternative treatment option. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)